molecular formula C20H20N4O3S B13380792 1-(4-Methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-(1-phenylethylidene)hydrazinecarbimidothioate

1-(4-Methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-(1-phenylethylidene)hydrazinecarbimidothioate

Cat. No.: B13380792
M. Wt: 396.5 g/mol
InChI Key: HSUQUSVZOCYHFB-LPYMAVHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-(1-phenylethylidene)hydrazinecarbimidothioate is a complex organic compound with a unique structure that combines several functional groups

Properties

Molecular Formula

C20H20N4O3S

Molecular Weight

396.5 g/mol

IUPAC Name

[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-1-phenylethylideneamino]carbamimidothioate

InChI

InChI=1S/C20H20N4O3S/c1-13(14-6-4-3-5-7-14)22-23-20(21)28-17-12-18(25)24(19(17)26)15-8-10-16(27-2)11-9-15/h3-11,17H,12H2,1-2H3,(H2,21,23)/b22-13+

InChI Key

HSUQUSVZOCYHFB-LPYMAVHISA-N

Isomeric SMILES

C/C(=N\N=C(\N)/SC1CC(=O)N(C1=O)C2=CC=C(C=C2)OC)/C3=CC=CC=C3

Canonical SMILES

CC(=NN=C(N)SC1CC(=O)N(C1=O)C2=CC=C(C=C2)OC)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-(1-phenylethylidene)hydrazinecarbimidothioate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The goal is to achieve consistent quality and cost-effectiveness in large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-(1-phenylethylidene)hydrazinecarbimidothioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and specific catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous environments .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For instance, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

1-(4-Methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-(1-phenylethylidene)hydrazinecarbimidothioate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-(1-phenylethylidene)hydrazinecarbimidothioate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl (2E)-2-(1-phenylethylidene)hydrazinecarbimidothioate
  • 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • N-(4-Ethoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine

Uniqueness

1-(4-Methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-(1-phenylethylidene)hydrazinecarbimidothioate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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